

3-Cyclopropyl-3-oxopropanenitrile IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyclopropyl-3-oxopropanenitrile

Cat. No.: B032227

[Get Quote](#)

An In-depth Technical Guide to 3-Cyclopropyl-3-oxopropanenitrile

For researchers, scientists, and drug development professionals, **3-Cyclopropyl-3-oxopropanenitrile** is a valuable chemical intermediate. Its unique structure, combining a cyclopropyl ring with a reactive β -ketonitrile moiety, makes it a key building block in the synthesis of various heterocyclic compounds, particularly those with therapeutic potential. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its significant role in the development of targeted therapies.

IUPAC Name and Chemical Structure

- IUPAC Name: **3-cyclopropyl-3-oxopropanenitrile**[\[1\]](#)
- Chemical Structure:

The structure consists of a cyclopropane ring attached to a three-carbon chain containing a ketone and a nitrile group.

- SMILES: C1CC1C(=O)CC#N[\[1\]](#)
- InChI: InChI=1S/C6H7NO/c7-4-3-6(8)5-1-2-5/h5H,1-3H2[\[1\]](#)

Physicochemical and Computed Properties

A summary of the key quantitative data for **3-Cyclopropyl-3-oxopropanenitrile** is presented below. These properties are essential for its handling, characterization, and application in chemical synthesis.

Property	Value	Source
Molecular Formula	C ₆ H ₇ NO	[1]
Molecular Weight	109.13 g/mol	[1]
Exact Mass	109.052763847 Da	[1]
Density	1.156 g/cm ³	
Boiling Point	187.9 °C at 760 mmHg	
Flash Point	67.4 °C	
Physical Form	Colorless to Yellow Liquid or Semi-Solid	
¹ H NMR Prediction	(CDCl ₃ , δ ppm): 1.05-1.15 (m, 2H), 1.18-1.25 (m, 2H), 2.06-2.15 (m, 1H), 3.64 (s, 2H)	
CAS Number	118431-88-2	[1]

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-Cyclopropyl-3-oxopropanenitrile** is not readily available in the reviewed literature, a plausible and efficient method can be derived from established chemical principles and analogous reactions. The synthesis would likely involve the acylation of a nitrile-containing substrate with a cyclopropylcarbonyl electrophile.

Proposed Synthesis Route: Acylation of Acetonitrile

This protocol is based on the common laboratory synthesis of β-ketonitriles via the condensation of a nitrile with an acylating agent.

Materials:

- Cyclopropanecarbonyl chloride
- Acetonitrile
- Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
- Hydrochloric acid (for workup)
- Organic solvent for extraction (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

- **Preparation of the Nucleophile:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of acetonitrile in anhydrous THF is prepared. The solution is cooled to a low temperature (typically -78 °C).
- **Deprotonation:** A strong base, such as LDA (prepared in situ or used as a commercial solution), is added dropwise to the cooled acetonitrile solution with stirring. The base deprotonates the α -carbon of acetonitrile to form the corresponding carbanion nucleophile.
- **Acylation:** Cyclopropanecarbonyl chloride is then added slowly to the reaction mixture, ensuring the temperature remains low to prevent side reactions. The acetonitrile carbanion attacks the electrophilic carbonyl carbon of the acyl chloride.
- **Quenching and Workup:** After the reaction is complete (monitored by Thin Layer Chromatography), the reaction is carefully quenched by the slow addition of a dilute aqueous acid solution (e.g., 1M HCl).
- **Extraction:** The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure **3-Cyclopropyl-3-oxopropanenitrile**.

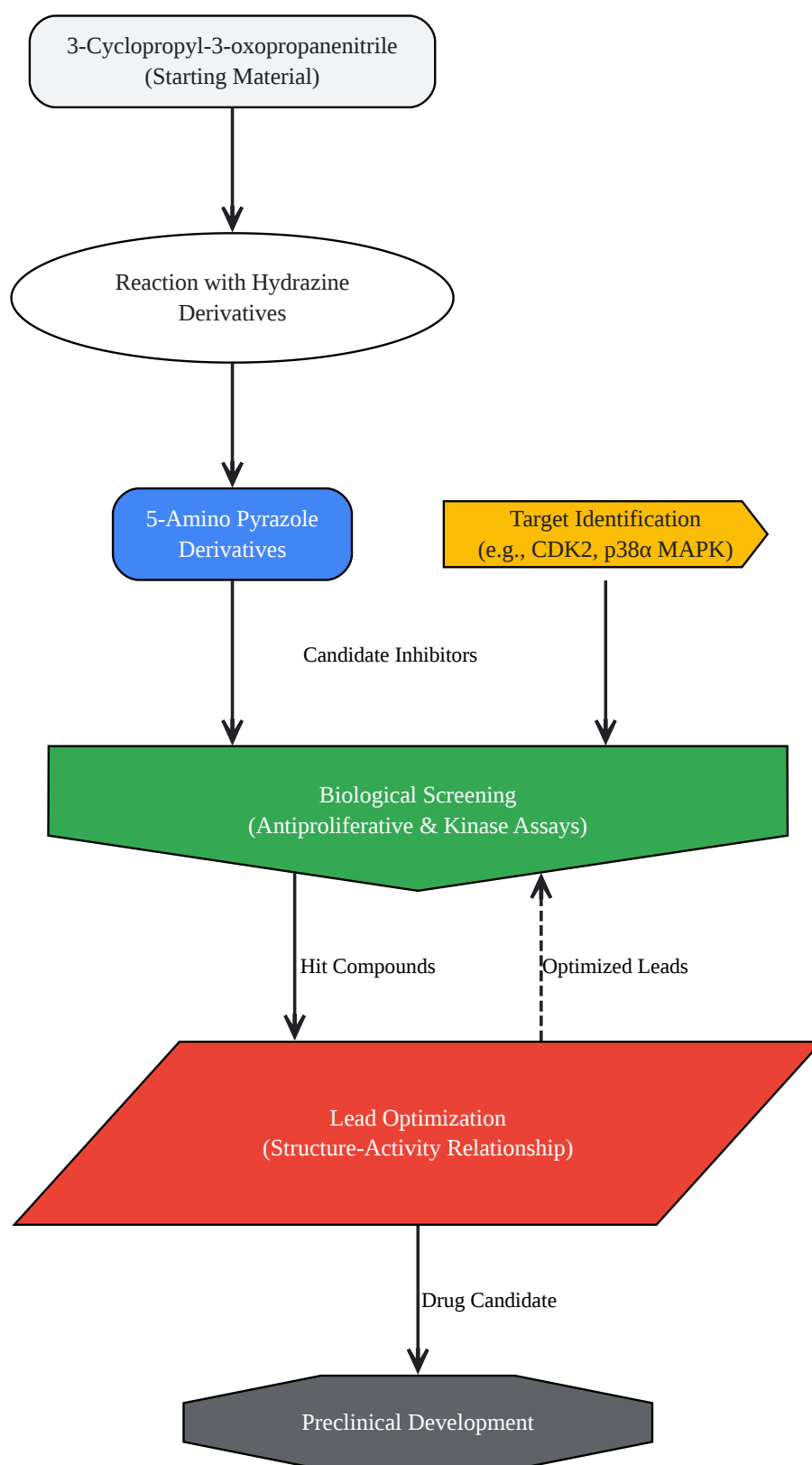
Application in Drug Discovery and Development

3-Cyclopropyl-3-oxopropanenitrile serves as a critical intermediate in the synthesis of advanced molecular structures, particularly in the development of kinase inhibitors and anticancer agents.

Role as a Precursor to Pyrazole Derivatives: This compound is utilized in the synthesis of novel 5-amino pyrazole derivatives. These derivatives have shown potential in inhibiting the proliferation of breast cancer cell lines. The synthesis involves the cyclization of the β -ketonitrile with a hydrazine derivative to form the pyrazole ring system. These resulting pyrazole-based compounds have been investigated for their antiproliferative effects and their ability to act as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

Intermediate for MAP Kinase p38 α Inhibitors: The molecule also aids in the structure-based design and synthesis of N-pyrazole and N'-thiazole urea inhibitors of MAP kinase p38 α . The p38 MAPK signaling pathway is activated by inflammatory cytokines and environmental stresses and plays a crucial role in cellular responses. Inhibitors of p38 α are being investigated for the treatment of inflammatory diseases and potentially neurodegenerative conditions like Alzheimer's disease.

The following workflow diagram illustrates the pivotal role of **3-Cyclopropyl-3-oxopropanenitrile** in the drug discovery pipeline for developing targeted kinase inhibitors.



[Click to download full resolution via product page](#)

Caption: Workflow for Drug Discovery using **3-Cyclopropyl-3-oxopropanenitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Cyclopropyl-3-oxopropanenitrile | C₆H₇NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Cyclopropyl-3-oxopropanenitrile IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032227#3-cyclopropyl-3-oxopropanenitrile-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com